2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride

Stereochemistry Chiral resolution Medicinal chemistry

Racemic or regioisomeric α-amino-N-pyridylalkyl amides compromise stereochemical fidelity and introduce salt-metathesis variability in SAR cascades. This single (2S)-enantiomer dihydrochloride (CAS 1423015-66-0) eliminates chiral-resolution steps and delivers consistent aqueous solubility for enzyme assays, metal-chelation studies, and amide coupling. - Defined (S)-stereocenter ensures batch-to-batch enantiomeric consistency. - Dihydrochloride salt form enables direct use in pH 7.4 buffer systems. - ≥95% purity supports HPLC method validation and LC-MS calibration.

Molecular Formula C15H19Cl2N3O
Molecular Weight 328.2 g/mol
Cat. No. B12507408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride
Molecular FormulaC15H19Cl2N3O
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl.Cl
InChIInChI=1S/C15H17N3O.2ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;;/h1-9,14H,10-11,16H2,(H,18,19);2*1H
InChIKeyDGZYYMMLPMYMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide Dihydrochloride – Procurement-Ready Chiral Phenylalanine Amide Building Block


The target compound is (2S)-2-amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride (CAS 1423015-66-0), an enantiomerically pure chiral phenylalanine-derived amide furnished as a crystalline dihydrochloride salt [1]. It belongs to the α-amino-N-pyridylalkyl-benzenepropanamide class and carries a single defined (S)-stereocenter, making it a well-defined, single-isomer intermediate for medicinal chemistry . The dihydrochloride salt form (C15H19Cl2N3O, MW 328.24 g·mol⁻¹) is designed to enhance aqueous solubility and handling characteristics relative to the free base or mono-hydrochloride analogs [1].

Why Close Analogs Cannot Substitute for 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide Dihydrochloride in Synthesis or Screening


Superficially similar α-amino-N-pyridylalkyl amides are not interchangeable because three parameters—stereochemistry, pyridine nitrogen position, and salt stoichiometry—produce distinct chemical and physicochemical profiles. The (2S) enantiomer (1423015-66-0) has a unique spatial arrangement that differs from the racemic mixture (CAS 1246172-53-1) and the 2-pyridyl substitution pattern contrasts sharply with the 3-pyridyl analog (CAS 1246172-57-5, MW 291.78) . Moreover, the dihydrochloride stoichiometry (2 HCl equivalents) drives aqueous solubility to a range fundamentally different from the free base (MW 255.31, CAS 1162049‑41‑3) or the mono‑HCl salt . Literature on α‑amino‑N‑pyridylbenzenepropanamide analgesics shows that even minor changes in the pyridine‑amide linker or regioisomerism can lead to complete loss of in vivo efficacy [1]. Therefore, substituting a generic amino‑phenyl‑pyridyl amide directly into a reaction or assay cascade risks irreproducible potency, altered salt‑metathesis behavior, or failed crystallizations.

Quantitative Differentiation of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide Dihydrochloride from the Closest Analogs


Chiral Purity: Single (2S)-Enantiomer vs. Racemic Mixture

The (2S) dihydrochloride (CAS 1423015-66-0) is supplied as the single enantiomer, whereas the racemic dihydrochloride mixture is offered under CAS 1578164-92-7 . Enantiomeric identity eliminates the need for additional chiral resolution steps and guarantees stereochemical consistency in target engagement studies.

Stereochemistry Chiral resolution Medicinal chemistry

Dihydrochloride Salt Stoichiometry Drives Superior Aqueous Solubility

The dihydrochloride salt form (2 HCl equivalents; C15H19Cl2N3O, MW 328.24 g·mol⁻¹) provides markedly greater aqueous solubilization compared to the free base (C15H17N3O, MW 255.31 g·mol⁻¹) [1]. The presence of two ionizable hydrochloride groups per molecule ensures complete protonation of the primary amine and pyridine nitrogen at physiological pH, a property not shared by the mono-hydrochloride or free-base forms .

Solubility Formulation Salt selection

Positional Isomer Differentiation: 2-Pyridyl vs. 3-Pyridyl Analogs Display Distinct Molecular Weights and Predicted Bioactivity Profiles

The 2-pyridylmethyl amide under study (CAS 1423015-66-0, MW 328.24) and its 3-pyridylmethyl congener (CAS 1246172-57-5, MW 291.78) differ in molecular weight by 36.46 g·mol⁻¹, corresponding to one additional HCl equivalent [1]. This structural variation is projected to alter hydrogen-bonding geometry and electron density distribution at the pyridine nitrogen, potentially leading to differential target binding. While direct comparative biological data are not publicly available for these specific compounds, the broader α-amino-N-pyridylbenzenepropanamide series shows regioisomer-dependent analgesic potency [2].

Regioisomerism Molecular recognition Medicinal chemistry

Defined Chemical Purity Specification Facilitates Reproducible Research

The target compound is routinely supplied with a minimum purity specification of 95% (HPLC) across multiple vendors, providing a common baseline for cross-study comparison . In contrast, the free base (CAS 1162049-41-3) lacks a publicly available universal purity specification, and commercial batches have exhibited variable purity levels (typically 95–98%) depending on synthetic origin .

Purity Quality control Reproducibility

Optimal Scientific and Industrial Use Cases for 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide Dihydrochloride


Stereoselective Medicinal Chemistry Campaigns Requiring Defined Chirality

The single (2S)-enantiomer configuration [1] makes this compound an ideal chiral synthon for structure–activity relationship (SAR) studies where enantiomeric purity is directly linked to biological potency, as demonstrated in related α-amino-N-pyridylbenzenepropanamide analgesic series [2]. Researchers can bypass chiral resolution and directly incorporate the building block into amide coupling or reductive amination sequences.

Aqueous-Phase Biochemical Assays and Bioconjugation Protocols

Owing to its dihydrochloride salt form, the compound readily dissolves in aqueous buffer systems (pH 7.4), enabling its direct use in enzyme inhibition assays, cellular uptake studies, and bioconjugation reactions where the free base would exhibit insufficient solubility [1]. This property is particularly valuable for high-throughput screening formats requiring DMSO-free aqueous solutions.

Metal-Chelating Ligand Design and Coordination Chemistry

The 2-pyridylmethylamide motif is known to form stable complexes with transition metals such as Cu(II) in a bidentate or tridentate fashion, as structurally characterized in analogous 3-amino-N-(pyridin-2-ylmethyl)propanamide systems [1]. The target compound can serve as a precursor for designing metal-chelating pharmacophores or catalytic ligands, where the (2S) stereochemistry may impart chiral induction.

Reference Standard for Analytical Method Development and Quality Control

With a minimum purity specification of 95% and consistent dihydrochloride stoichiometry across reputable suppliers [1], this compound is suitable as a reference standard for HPLC method validation, LC–MS calibration, and batch-to-batch consistency testing in chemical procurement quality assurance programs.

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